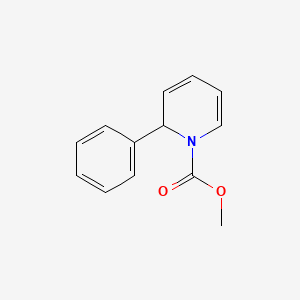
Methyl 2-phenylpyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-phenylpyridine-1(2H)-carboxylate is an organic compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by a pyridine ring substituted with a phenyl group and a methyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenylpyridine-1(2H)-carboxylate typically involves the reaction of 2-phenylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the phenyl group onto the pyridine ring .
化学反応の分析
Types of Reactions: Methyl 2-phenylpyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 2-phenylpyridine-1(2H)-carboxylic acid.
Reduction: 2-phenylpyridine-1(2H)-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Methyl 2-phenylpyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-phenylpyridine-1(2H)-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with enzymes or receptors. The phenyl and pyridine rings provide structural stability and facilitate binding to specific molecular targets, influencing biological pathways .
類似化合物との比較
2-phenylpyridine: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2-pyridinecarboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
Phenylpyridinecarboxylic acid: The carboxylic acid derivative of the compound, which has different solubility and reactivity profiles.
Uniqueness: Methyl 2-phenylpyridine-1(2H)-carboxylate is unique due to the presence of both the phenyl and ester groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
54732-59-1 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
methyl 2-phenyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)14-10-6-5-9-12(14)11-7-3-2-4-8-11/h2-10,12H,1H3 |
InChIキー |
QBTVHSUVYLRWSE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C=CC=CC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


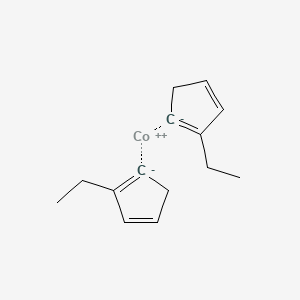
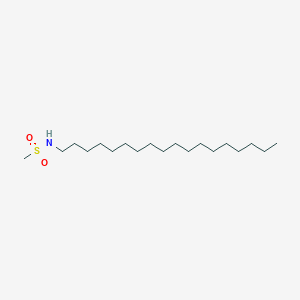
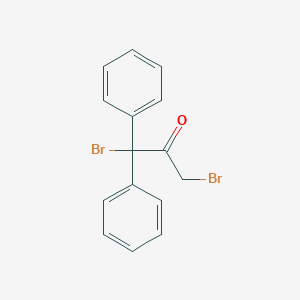
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
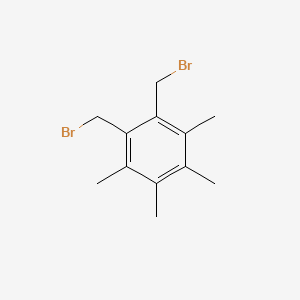
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
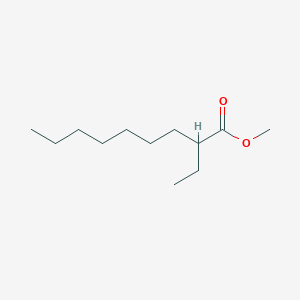
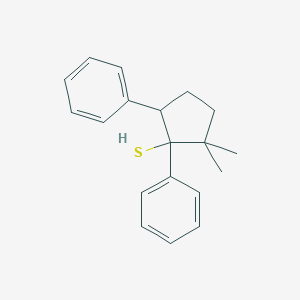
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
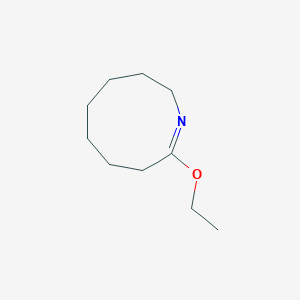
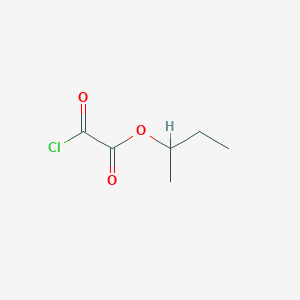
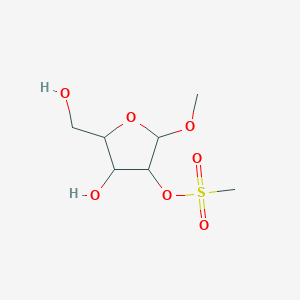
![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
